[(2-Bromo-3-fluorophenyl)methyl](propyl)amine
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Overview
Description
(2-Bromo-3-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H14BrFN It is an organic compound that contains bromine, fluorine, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of (2-Bromo-3-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or alkylated amines.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
(2-Bromo-3-fluorophenyl)methylamine can be compared with other halogenated phenylamines such as:
- (2-Chloro-3-fluorophenyl)methylamine
- (2-Iodo-3-fluorophenyl)methylamine
- (2-Bromo-4-fluorophenyl)methylamine
These compounds share similar structural features but differ in the type and position of the halogen atoms. The presence of different halogens can influence their reactivity, physical properties, and biological activities, making each compound unique in its applications.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-6-13-7-8-4-3-5-9(12)10(8)11/h3-5,13H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCKRZMNUMKRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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